molecular formula C8H6N2O4 B3045002 3-methyl-6-nitro-1,3-benzoxazol-2-one CAS No. 101084-61-1

3-methyl-6-nitro-1,3-benzoxazol-2-one

Cat. No.: B3045002
CAS No.: 101084-61-1
M. Wt: 194.14 g/mol
InChI Key: VUKIKMHYSUVLQB-UHFFFAOYSA-N
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Description

3-Methyl-6-nitro-1,3-benzoxazol-2-one is a heterocyclic compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused with an oxazole ring, with a methyl group at the 3-position and a nitro group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-6-nitro-1,3-benzoxazol-2-one typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method includes the reaction of 2-aminophenol with aldehydes or ketones in the presence of oxidizing agents like tert-butyl hydroperoxide (TBHP) and bases such as potassium carbonate (K₂CO₃) under irradiation with blue LED light .

Industrial Production Methods: Industrial production methods for benzoxazole derivatives often employ catalytic systems to enhance yield and selectivity. Metal catalysts, nanocatalysts, and ionic liquid catalysts are frequently used to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-6-nitro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogenation catalysts (e.g., palladium on carbon) are used for the reduction of the nitro group.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

  • Reduction of the nitro group yields 3-methyl-6-amino-1,3-benzoxazol-2-one.
  • Substitution reactions can produce various derivatives depending on the electrophile used.

Scientific Research Applications

3-Methyl-6-nitro-1,3-benzoxazol-2-one has several applications in scientific research:

Mechanism of Action

The biological activity of 3-methyl-6-nitro-1,3-benzoxazol-2-one is primarily due to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound may inhibit key enzymes or disrupt cellular pathways, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-methyl-6-nitro-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c1-9-6-3-2-5(10(12)13)4-7(6)14-8(9)11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKIKMHYSUVLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348933
Record name 2(3H)-benzoxazolone, 3-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101084-61-1
Record name 3-Methyl-6-nitro-2(3H)-benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101084-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(3H)-benzoxazolone, 3-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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